4-(3-Chlorophenyl)isoindoline
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Overview
Description
4-(3-Chlorophenyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)isoindoline typically involves the reaction of isoindoline with 3-chlorobenzaldehyde under specific conditions. One common method is the condensation reaction, where isoindoline and 3-chlorobenzaldehyde are reacted in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)isoindoline: Similar structure but with a bromine atom instead of chlorine.
4-(3-Fluorophenyl)isoindoline: Similar structure but with a fluorine atom instead of chlorine.
4-(3-Methylphenyl)isoindoline: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(3-Chlorophenyl)isoindoline imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-12-5-1-3-10(7-12)13-6-2-4-11-8-16-9-14(11)13/h1-7,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWCJJAYYVDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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